Quindoxina

Descripción general

Descripción

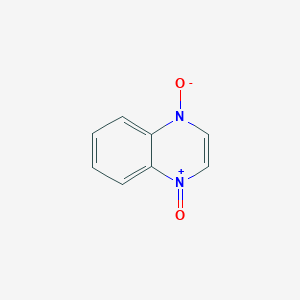

. Es un derivado de la quinoxalina, que presenta dos átomos de nitrógeno y dos átomos de oxígeno en su estructura. La quindoxina ha sido estudiada por sus diversas actividades biológicas y tiene aplicaciones en diferentes campos, incluyendo la medicina y la agricultura .

Aplicaciones Científicas De Investigación

La quindoxina ha sido ampliamente estudiada por sus aplicaciones en varios campos científicos:

Mecanismo De Acción

La quindoxina ejerce sus efectos principalmente a través de la generación de especies reactivas de oxígeno (ROS) y la inducción de estrés oxidativo en las células . Puede causar daño al ADN produciendo radicales libres durante su proceso de reducción . El compuesto se dirige al ADN bacteriano, lo que lleva a la inhibición de la síntesis de ADN y la muerte celular . Además, la this compound puede interferir con la respiración celular y la producción de energía .

Análisis Bioquímico

Biochemical Properties

Quindoxin plays a significant role in biochemical reactions due to its antibacterial activity. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with bacterial DNA, where Quindoxin induces base pair substitutions and frameshift mutations . This interaction is crucial for its antibacterial and mutagenic activities. Quindoxin’s mutagenicity is dependent on the presence of its N-oxide groups, as the completely reduced derivative, quinoxaline, is not mutagenic . Additionally, Quindoxin interacts with the bacterial activation mechanism, enhancing its antibacterial and mutagenic activities under anaerobic conditions .

Cellular Effects

Quindoxin affects various types of cells and cellular processes. In bacterial cells, it induces mutations by causing base pair substitutions and frameshift mutations . This mutagenic activity leads to changes in gene expression and cellular metabolism. Quindoxin’s antibacterial activity is also enhanced under anaerobic conditions, suggesting that it influences cell signaling pathways related to oxygen availability . Furthermore, Quindoxin’s interaction with bacterial DNA can lead to cell death, making it an effective antibacterial agent.

Molecular Mechanism

The molecular mechanism of Quindoxin involves its interaction with bacterial DNA, leading to mutations and cell death. Quindoxin binds to DNA and induces base pair substitutions and frameshift mutations . This binding interaction is dependent on the presence of its N-oxide groups, which are essential for its mutagenic and antibacterial activities . Additionally, Quindoxin’s antibacterial activity is enhanced under anaerobic conditions, indicating that its mechanism of action is influenced by oxygen availability . The compound’s ability to induce mutations and cell death makes it a potent antibacterial agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Quindoxin change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Quindoxin’s antibacterial and mutagenic activities are enhanced under anaerobic conditions, suggesting that its stability is influenced by oxygen availability . Long-term studies have shown that Quindoxin can induce mutations and cell death over extended periods, making it a valuable tool for studying bacterial resistance and mutagenesis .

Dosage Effects in Animal Models

The effects of Quindoxin vary with different dosages in animal models. At low doses, Quindoxin exhibits antibacterial activity by inducing mutations in bacterial DNA . At high doses, it can cause toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a certain dosage is required to achieve antibacterial activity without causing significant toxicity. These dosage-dependent effects are crucial for determining the safe and effective use of Quindoxin in animal models.

Metabolic Pathways

Quindoxin is involved in several metabolic pathways, including those related to its antibacterial and mutagenic activities. It interacts with enzymes and cofactors involved in DNA replication and repair, leading to mutations and cell death . Quindoxin’s metabolic pathways are influenced by oxygen availability, with enhanced activity under anaerobic conditions . These interactions with metabolic pathways are essential for understanding Quindoxin’s mechanism of action and its effects on bacterial cells.

Transport and Distribution

Quindoxin is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within bacterial cells, enhancing its antibacterial activity . Quindoxin’s distribution is also affected by oxygen availability, with increased activity under anaerobic conditions . Understanding the transport and distribution of Quindoxin is crucial for optimizing its use as an antibacterial agent.

Subcellular Localization

Quindoxin’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. In bacterial cells, Quindoxin localizes to the DNA, where it induces mutations and cell death . This localization is essential for its antibacterial and mutagenic activities. Additionally, Quindoxin’s activity is enhanced under anaerobic conditions, suggesting that its subcellular localization is influenced by oxygen availability .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La quindoxina se puede sintetizar a través de varios métodos. Un enfoque común implica la condensación de o-fenilendiamina con glioxal o sus derivados en condiciones ácidas . La reacción generalmente se lleva a cabo a temperaturas elevadas y puede requerir un catalizador para mejorar el rendimiento. Otro método implica la oxidación de quinoxalina utilizando peróxido de hidrógeno u otros agentes oxidantes .

Métodos de producción industrial

En entornos industriales, la producción de this compound a menudo implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para obtener el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones

La quindoxina experimenta varias reacciones químicas, incluyendo:

Oxidación: La this compound se puede oxidar aún más para formar derivados de quinoxalina di-N-óxido.

Reducción: Puede reducirse a quinoxalina-N-óxido por células bacterianas o agentes reductores químicos.

Sustitución: La this compound puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio u otros agentes oxidantes.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio o reducción microbiana.

Sustitución: Varios nucleófilos y electrófilos en condiciones apropiadas.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados de quinoxalina di-N-óxido, quinoxalina-N-óxido y compuestos de quinoxalina sustituidos .

Comparación Con Compuestos Similares

La quindoxina pertenece a la clase de quinoxalinas 1,4-di-N-óxidos (QdNOs), que comparten características estructurales y actividades biológicas similares . Algunos compuestos similares incluyen:

Iodina: Un derivado de la fenazina con propiedades antibióticas y anticancerígenas.

Mixina: Otro derivado de la fenazina con actividades antifúngicas y anticancerígenas.

Ácido quinoxalina-2-carboxílico: Un producto natural con propiedades antibióticas.

En comparación con estos compuestos, la this compound es única en su mecanismo de acción específico que involucra la generación de ROS y su amplio espectro de actividades biológicas .

Actividad Biológica

Quindoxin, a member of the quinoxaline-di-N-oxide (QdNO) class of compounds, is recognized for its diverse biological activities, particularly its antimicrobial and mutagenic properties. This compound has been the subject of various studies aimed at elucidating its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Antimicrobial Activity

Quindoxin exhibits significant antibacterial activity against a range of bacterial strains. Research indicates that it inhibits DNA synthesis in Escherichia coli under anaerobic conditions, with a complete cessation of DNA synthesis observed at concentrations as low as 10 ppm. In contrast, RNA and protein synthesis remained unaffected under these conditions . The compound's mechanism involves the generation of free radicals during its reduction by bacterial cells, which contributes to its lethal effects .

Table 1: Antibacterial Activity of Quindoxin

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli KL 399 | 10 ppm | Inhibition of DNA synthesis under anaerobic conditions |

| M. tuberculosis | Varies (specific studies needed) | Induction of oxidative stress and SOS response |

| S. aureus | Varies (specific studies needed) | Free radical generation leading to DNA damage |

Mutagenicity

Quindoxin has been shown to possess mutagenic properties. Studies utilizing the Salmonella mutagenicity assay indicated that quindoxin and its metabolites could induce mutations in bacterial strains, suggesting that both its antibacterial and mutagenic activities may stem from similar activation mechanisms within the bacteria .

The biological activity of quindoxin is primarily attributed to its interaction with cellular macromolecules. The following mechanisms have been identified:

- DNA Damage : Quindoxin induces DNA degradation in both proliferating and non-proliferating cells. This effect is enhanced in the absence of oxygen, highlighting the compound's anaerobic selectivity .

- Reactive Oxygen Species (ROS) Generation : The reduction of quindoxin leads to the formation of reactive intermediates, including free radicals, which are implicated in oxidative damage to cellular components .

- Selective Toxicity : The differential effects observed in aerobic versus anaerobic conditions suggest that quindoxin may selectively target certain bacterial strains based on their metabolic state .

Case Studies

Several case studies have highlighted the efficacy and safety profile of quindoxin in various applications:

- Veterinary Medicine : Quindoxin has been used as an antibacterial growth promoter in livestock feed, demonstrating effectiveness in preventing infectious diseases and improving growth rates .

- Antitumor Research : Quindoxin derivatives have been explored for their potential antitumor properties, with some compounds undergoing clinical trials for cancer treatment .

Propiedades

IUPAC Name |

4-oxidoquinoxalin-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIHZSGJPSDCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C=C[N+]2=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046165 | |

| Record name | Quindoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quindoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2423-66-7 | |

| Record name | Quinoxaline dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2423-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quindoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quindoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quindoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quindoxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINDOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMX8J6YS1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quindoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

241 - 243 °C | |

| Record name | Quindoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.